molecular formula C18H23N3O2S B8655701 (Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine CAS No. 199105-18-5

(Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine

Cat. No.: B8655701
CAS No.: 199105-18-5
M. Wt: 345.5 g/mol
InChI Key: AZQAWLNVPPPDRY-UHFFFAOYSA-N
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Description

(Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

199105-18-5

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C18H23N3O2S/c1-24(22,23)19-17-9-5-6-10-18(17)21-13-11-20(12-14-21)15-16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3

InChI Key

AZQAWLNVPPPDRY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a round-bottomed flask equipped with magnetic stirring was added 2-[4-benzylpiperazinyl]phenylamine (34 g, 127 mmol) in ClCH2CH2Cl (100 mL) and pyridine (12 mL, 140 mmol). The reaction mixture was stirred for 5 min. To the reaction was added methanesulfonyl chloride (Aldrich) (11 mL, 139 mmol), and the reaction mixture was heated at reflux for 18 h. After cooling to RT a satd soln of NaHCO3 (50 mL) was added. The organic layer was separated, and the aqueous layer was extracted with CH2Cl2 (2×50 mL). All organic fractions were combined, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford the sulfonamide as yellow oil (42 g). MS (ESI, pos. Ion) m/z: 346 (M+H); MS (ESI, neg. Ion) m/z: 344 (M−H). Calc'd for C18H23N3O2S: 345.15.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (0.91 mL, 11.7 mmol) was added to a cooled (0° C.) solution of 1-(2-aminophenyl)-4-benzylpiperazine (2.61 g, 9.8 mmol) and pyridine (0.95 mL, 11.7 mmol) in dichloromethane (30 mL) and the mixture was stirred at room temperature for 16 h. The solvent was evaporated under reduced pressure and triethylamine (1.4 mL) was added. The mixture was azeotroped with xylene, diluted with ethyl acetate and washed with aqueous potassium carbonate (saturated, 3×). The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2 /MeOH (99:1) to give the title compound as yellow oil (2.83 g, 84%). δH (250 MHz, CDCl3) 7.88-7.80 (1H, br s), 7.51 (1H, dd, J 1.6, 8.0 Hz), 7.34-7.27 (5H, m), 7.25 (1H, dd, J 1.6, 7.5 Hz), 7.16 (1H, dt, J 1.6, 7.5 Hz), 7.07 (1H, dt, J 1.7, 7.6 Hz), 3.59 (2H, s), 3.04 (3H, s), 2.90-2.85 (4H, m), and 2.66-2.60 (4H, br s).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
84%

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